molecular formula C32H33N5O3S B10850014 2-[2-(dimethylamino)-3-phenyl-4H-quinazolin-4-yl]-N-[[4-[(4-methylphenyl)sulfonylamino]phenyl]methyl]acetamide

2-[2-(dimethylamino)-3-phenyl-4H-quinazolin-4-yl]-N-[[4-[(4-methylphenyl)sulfonylamino]phenyl]methyl]acetamide

Cat. No.: B10850014
M. Wt: 567.7 g/mol
InChI Key: BUARRUHMMCHOQJ-UHFFFAOYSA-N
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Description

KYS-05057 is a small molecular compound with the chemical formula C32H33N5O3S. It is known for its role as an inhibitor of voltage-dependent T-type calcium channels, specifically targeting the alpha-1G subunit . This compound has been investigated for its potential therapeutic applications, particularly in the treatment of chronic pain and other neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KYS-05057 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

  • Formation of the quinazoline core through a cyclization reaction.
  • Introduction of the dimethylamino group via nucleophilic substitution.
  • Attachment of the phenyl and benzyl groups through Friedel-Crafts alkylation.
  • Sulfonation to introduce the sulfonamido group.

Industrial Production Methods: Industrial production of KYS-05057 typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: KYS-05057 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

KYS-05057 exerts its effects by inhibiting voltage-dependent T-type calcium channels, specifically the alpha-1G subunit. This inhibition reduces the influx of calcium ions into neurons, thereby modulating neuronal excitability and reducing pain signaling. The compound mediates a hyperpolarizing shift in the half-inactivation potential of the channels, leading to decreased channel activity .

Properties

Molecular Formula

C32H33N5O3S

Molecular Weight

567.7 g/mol

IUPAC Name

2-[2-(dimethylamino)-3-phenyl-4H-quinazolin-4-yl]-N-[[4-[(4-methylphenyl)sulfonylamino]phenyl]methyl]acetamide

InChI

InChI=1S/C32H33N5O3S/c1-23-13-19-27(20-14-23)41(39,40)35-25-17-15-24(16-18-25)22-33-31(38)21-30-28-11-7-8-12-29(28)34-32(36(2)3)37(30)26-9-5-4-6-10-26/h4-20,30,35H,21-22H2,1-3H3,(H,33,38)

InChI Key

BUARRUHMMCHOQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CNC(=O)CC3C4=CC=CC=C4N=C(N3C5=CC=CC=C5)N(C)C

Origin of Product

United States

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